molecular formula C10H14N2O2 B13435686 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide CAS No. 1850-61-9

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide

Cat. No.: B13435686
CAS No.: 1850-61-9
M. Wt: 194.23 g/mol
InChI Key: ZVTOLKAVCZXHFM-WPRPVWTQSA-N
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Description

Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] is a chemical compound with the molecular formula C10H14N2O2. It is known for its unique structure, which includes a benzenemethanol moiety and a methylnitrosoamino group. This compound has various applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] typically involves the reaction of benzenemethanol with a nitrosoamine derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: The major products are nitroso derivatives.

    Reduction: The major products are amino derivatives.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosopseudoephedrine: This compound has a similar structure but differs in the position of the nitroso group.

    Benzenemethanol, α-[(1S)-1-(methylnitrosoamino)ethyl]-, (αS)-: Another similar compound with slight variations in stereochemistry.

Uniqueness

Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] is unique due to its specific stereochemistry and the presence of both benzenemethanol and methylnitrosoamino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1850-61-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10-/m0/s1

InChI Key

ZVTOLKAVCZXHFM-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)N=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O

Origin of Product

United States

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